2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and an acetylanilino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Addition of the acetyl group to the aniline derivative.
Esterification: Formation of the ester bond between the oxoethyl and oxobutanoate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, altering their activity. The acetylanilino group could influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate
- [2-(3-Chlorophenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate
- [2-(3-Methylphenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions that other substituents may not, making this compound particularly valuable for certain applications.
Properties
Molecular Formula |
C20H18N2O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18N2O7/c1-13(23)14-5-7-16(8-6-14)21-19(25)9-10-20(26)29-12-18(24)15-3-2-4-17(11-15)22(27)28/h2-8,11H,9-10,12H2,1H3,(H,21,25) |
InChI Key |
ANHINKLKQXLBEG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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